molecular formula C13H16O2 B13252672 2-Ethyl-5-(propan-2-YL)-2,3-dihydro-1-benzofuran-3-one

2-Ethyl-5-(propan-2-YL)-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13252672
M. Wt: 204.26 g/mol
InChI Key: YEYQPRSXXGQBLD-UHFFFAOYSA-N
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Description

2-Ethyl-5-(propan-2-YL)-2,3-dihydro-1-benzofuran-3-one is a chemical compound with a complex structure that includes a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(propan-2-YL)-2,3-dihydro-1-benzofuran-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-ethylphenol with isopropyl bromide in the presence of a base can lead to the formation of the desired benzofuran derivative. The reaction conditions typically involve the use of solvents such as ethanol or acetone and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The choice of catalysts and reaction conditions would be optimized to ensure the highest efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(propan-2-YL)-2,3-dihydro-1-benzofuran-3-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzofuran ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Ethyl-5-(propan-2-YL)-2,3-dihydro-1-benzofuran-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Ethyl-5-(propan-2-YL)-2,3-dihydro-1-benzofuran-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(propan-2-yl)phenol: This compound shares a similar structure but differs in the substitution pattern on the benzofuran ring.

    5-Ethyl-2-methyl-2-vinyltetrahydrofuran: Another compound with a similar core structure but different functional groups.

Uniqueness

2-Ethyl-5-(propan-2-YL)-2,3-dihydro-1-benzofuran-3-one is unique due to its specific substitution pattern and the presence of both ethyl and isopropyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-ethyl-5-propan-2-yl-1-benzofuran-3-one

InChI

InChI=1S/C13H16O2/c1-4-11-13(14)10-7-9(8(2)3)5-6-12(10)15-11/h5-8,11H,4H2,1-3H3

InChI Key

YEYQPRSXXGQBLD-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C2=C(O1)C=CC(=C2)C(C)C

Origin of Product

United States

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